4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
The compound is a complex organic molecule that includes a pyrrole ring and a thiazole ring, both of which are common structures in many biologically active compounds . The presence of the 3,4-dichlorophenyl group suggests that it might have some biological activity, as this group is found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Generation of Structurally Diverse Libraries
A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This approach highlighted the versatility of such chemical structures in synthesizing a wide range of derivatives with potential biological and chemical applications (Roman, 2013).
Synthesis Techniques and Chemical Modifications
Vovk et al. (2010) detailed the synthesis of pyrrole and thiazole derivatives, emphasizing the methodologies for adding complex ring systems to a core structure, which could be relevant for modifying and understanding the chemical behavior of the target compound (Vovk et al., 2010).
Corrosion Inhibition
Research by Farahati et al. (2019) on thiazoles as corrosion inhibitors of copper in acidic solutions demonstrates the potential industrial applications of thiazole derivatives in protecting metals from corrosion. This study might indicate the broader utility of similar compounds in material science and engineering (Farahati et al., 2019).
Quantum Chemical and Molecular Dynamics Simulation
Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiazole derivatives. This approach underscores the significance of computational studies in predicting the physical and chemical properties of such compounds, which could be relevant for theoretical investigations into the target compound (Kaya et al., 2016).
Antimicrobial and Anticancer Activity
A study by Gomha et al. (2015) on the synthesis and anticancer activity of arylazothiazoles and thiadiazoles highlights the potential biomedical applications of these compounds. This research suggests that structurally related thiazole derivatives could have promising biological activities, including anticancer properties (Gomha et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would likely depend on its intended use and its effectiveness in that role. If it’s intended to be a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, reducing side effects, or exploring new therapeutic applications .
Properties
IUPAC Name |
4-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3S.ClH/c1-8-5-11(14-7-21-15(18)19-14)9(2)20(8)10-3-4-12(16)13(17)6-10;/h3-7H,1-2H3,(H2,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIQBGADFLXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CSC(=N3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.